Ilaprazole is a proton pump inhibitor primarily utilized in the treatment of digestive diseases, particularly gastroesophageal reflux disease and peptic ulcers. Its mechanism involves the inhibition of the H+/K+-ATPase enzyme in the gastric parietal cells, leading to a reduction in gastric acid secretion. The compound undergoes extensive metabolism in the body, resulting in various metabolites, including the notable metabolite M9. Recent studies have identified twelve metabolites of ilaprazole in rat plasma, with M9 being one of the new oxidative metabolites characterized by specific structural features and biological activity .
Ilaprazole was developed as a therapeutic agent for managing acid-related disorders. Its metabolism has been extensively studied to understand its pharmacokinetics and the biological relevance of its metabolites. Research indicates that ilaprazole is metabolized primarily in the liver, where it undergoes oxidation and reduction processes to yield several metabolites, including M9 .
The synthesis of ilaprazole metabolite M9 involves metabolic pathways that are primarily catalyzed by liver enzymes. The identification of M9 was achieved through liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). In vivo studies conducted on rats showed that after oral administration of ilaprazole, blood samples were analyzed to detect various metabolites using advanced chromatographic techniques .
The study utilized an enhanced product ion scanning method to obtain mass spectra of ilaprazole and its metabolites. The fragmentation patterns were analyzed to elucidate the structures of metabolites such as M9. The accurate mass data were critical for confirming the identity of M9, which exhibited distinctive ions corresponding to its molecular structure .
The molecular structure of ilaprazole metabolite M9 can be described as an oxidative derivative of ilaprazole characterized by a sulfone functional group. This modification typically involves the addition of an oxygen atom to sulfur within the molecule.
The protonated molecular ion of M9 was detected at a specific mass-to-charge ratio (m/z), which allows for its identification during mass spectrometric analysis. The detailed structural data indicate that M9 retains significant portions of the parent compound's structure while incorporating modifications that enhance its biological activity .
M9 is formed through oxidative metabolic reactions involving cytochrome P450 enzymes, which facilitate the introduction of oxygen into the sulfur-containing moiety of ilaprazole. This process results in the conversion of ilaprazole to its sulfone derivative.
The fragmentation behavior observed during mass spectrometric analysis provides insights into the stability and reactivity of M9. Notably, oxidative metabolites like M9 often exhibit characteristic losses during fragmentation, such as the loss of sulfur dioxide (SO2), which aids in their identification .
The mechanism by which ilaprazole and its metabolites, including M9, exert their pharmacological effects involves inhibition of H+/K+-ATPase activity in gastric parietal cells. This inhibition leads to decreased secretion of gastric acid, providing therapeutic relief from acid-related disorders.
Ilaprazole metabolite M9 is expected to exhibit distinct physical properties compared to its parent compound due to structural modifications. These may include variations in solubility and stability.
M9's chemical properties are influenced by its sulfone group, affecting its reactivity and interaction with biological targets. Detailed studies on solubility, pH stability, and metabolic stability are essential for understanding its behavior in physiological conditions .
Ilaprazole and its metabolites, including M9, are primarily studied for their therapeutic applications in treating gastrointestinal disorders. Additionally, research into their metabolic pathways provides valuable insights into drug-drug interactions and potential off-target effects. Understanding these metabolites contributes to optimizing therapeutic strategies and enhancing patient safety profiles .
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9
CAS No.: 2448269-30-3